(2-Chloropyridin-4-yl)methanamine

LOXL2 inhibition Fibrosis Structure-Activity Relationship

(2-Chloropyridin-4-yl)methanamine (CAS 144900-57-2), also known as 4-aminomethyl-2-chloropyridine, is a pyridine-4-ylmethanamine derivative with a molecular formula of C6H7ClN2 and a molecular weight of 142.58 g/mol. This compound has been identified as the first published small molecule inhibitor that demonstrates selectivity for lysyl oxidase-like 2 (LOXL2) over lysyl oxidase (LOX).

Molecular Formula C6H7ClN2
Molecular Weight 142.58 g/mol
CAS No. 144900-57-2
Cat. No. B121028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloropyridin-4-yl)methanamine
CAS144900-57-2
Molecular FormulaC6H7ClN2
Molecular Weight142.58 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1CN)Cl
InChIInChI=1S/C6H7ClN2/c7-6-3-5(4-8)1-2-9-6/h1-3H,4,8H2
InChIKeyGGHCWJWUOSNCSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Chloropyridin-4-yl)methanamine (CAS 144900-57-2) for LOXL2 Research & Procurement


(2-Chloropyridin-4-yl)methanamine (CAS 144900-57-2), also known as 4-aminomethyl-2-chloropyridine, is a pyridine-4-ylmethanamine derivative with a molecular formula of C6H7ClN2 and a molecular weight of 142.58 g/mol [1]. This compound has been identified as the first published small molecule inhibitor that demonstrates selectivity for lysyl oxidase-like 2 (LOXL2) over lysyl oxidase (LOX) [2]. Its free base is a versatile building block in medicinal chemistry, while its hydrochloride salt (CAS 916210-98-5) is the primary form utilized for biological evaluation as a selective LOXL2 inhibitor .

The Scientific Risk of Substituting (2-Chloropyridin-4-yl)methanamine (144900-57-2) with Other LOXL2 Inhibitors or Building Blocks


Procurement decisions based solely on class membership (e.g., 'LOXL2 inhibitor' or 'aminomethylpyridine') fail to account for the specific quantitative selectivity and potency profile of (2-chloropyridin-4-yl)methanamine relative to its direct analogs. The 2-chloro substitution pattern on the pyridine ring confers a unique, quantifiable advantage in potency and selectivity over other halogen-substituted or unsubstituted analogs within the same series [1]. Substitution with alternative building blocks lacking this exact scaffold risks a measurable loss of LOXL2 inhibitory activity and target selectivity, which could compromise experimental reproducibility or lead to misleading results in mechanistic studies. The following evidence quantifies these exact differences to inform scientific selection and vendor sourcing.

Quantitative Evidence Guide: (2-Chloropyridin-4-yl)methanamine (144900-57-2) vs. Closest Analogs


Comparative LOXL2 Inhibitory Potency of 2-Chloro vs. 2-Fluoro and 2-Methyl Pyridine Analogs

(2-Chloropyridin-4-yl)methanamine (Compound 20) exhibits an hLOXL2 IC50 of 126 nM, making it the most potent compound in the 2-substituted pyridine-4-ylmethanamine series when compared to direct analogs [1]. This potency is superior to that of its closest analogs: the 2-fluoro derivative (Compound 18) with an IC50 of 346 nM and the 2-methyl derivative (Compound 19) with an IC50 of 862 nM [2].

LOXL2 inhibition Fibrosis Structure-Activity Relationship

Selectivity Profile: LOXL2 vs. LOX Enzyme Selectivity of (2-Chloropyridin-4-yl)methanamine

(2-Chloropyridin-4-yl)methanamine hydrochloride demonstrates a 31-fold selectivity for LOXL2 over LOX, with an IC50 of 190 nM for LOXL2+BSA compared to an IC50 of 5.91 µM for LOX+BSA under identical assay conditions . This selective profile is a critical differentiator, as the compound is identified as the first published small molecule inhibitor with selectivity for LOXL2 over LOX [1].

Target selectivity LOX Off-target activity

Cross-Reactivity Profile: Selectivity of (2-Chloropyridin-4-yl)methanamine Against Other Amine Oxidases

When tested at a high concentration of 30 µM against a panel of related amine oxidases—including monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and semicarbazide-sensitive amine oxidase (SSAO)—(2-chloropyridin-4-yl)methanamine hydrochloride was found to be inactive [1]. This inactivity against other amine oxidases is a class-level inference for selective LOXL2 inhibitors but is specifically quantified for this compound at 30 µM, providing a clear threshold for off-target activity .

Selectivity panel MAO-A MAO-B SSAO

CYP450 Inhibition Profile: Assessment of (2-Chloropyridin-4-yl)methanamine for Drug-Drug Interaction Risk

(2-Chloropyridin-4-yl)methanamine hydrochloride was profiled for inhibition of three major cytochrome P450 enzymes (CYP3A4, CYP2C9, and CYP2D6). In each case, the IC50 was determined to be greater than 30 µM . While a direct comparator from the same series is not available for this specific assay, this data suggests a low potential for CYP-mediated drug-drug interactions at relevant concentrations [1].

CYP450 Drug metabolism Safety pharmacology

Verified Application Scenarios for (2-Chloropyridin-4-yl)methanamine (144900-57-2) Based on Quantitative Evidence


Chemical Probe Development for Fibrosis Research

The 31-fold selectivity of (2-chloropyridin-4-yl)methanamine hydrochloride for LOXL2 over LOX [1] makes it an optimal chemical probe for dissecting the specific role of LOXL2 in fibrotic disease models, including liver, pulmonary, and cardiac fibrosis. Its inactivity against other amine oxidases like MAO-A, MAO-B, and SSAO at 30 µM further ensures that observed phenotypic effects can be attributed with high confidence to LOXL2 inhibition, rather than to off-target activity.

Medicinal Chemistry Building Block for LOXL2-Targeted Lead Optimization

As the most potent compound in the 2-substituted pyridine-4-ylmethanamine series with an IC50 of 126 nM [1], the (2-chloropyridin-4-yl)methanamine free base serves as a critical starting point for structure-activity relationship (SAR) studies and lead optimization campaigns. Its quantifiable superiority over 2-fluoro (IC50 = 346 nM) and 2-methyl (IC50 = 862 nM) analogs provides a clear benchmark for evaluating new derivatives.

In Vivo Pharmacology Studies in Oncology and Cardiovascular Models

The low risk for CYP450-mediated drug-drug interactions (IC50 > 30 µM for CYP3A4, CYP2C9, CYP2D6) [1] supports the use of (2-chloropyridin-4-yl)methanamine hydrochloride in in vivo pharmacology studies, including combination therapies in oncology or cardiovascular disease models, where LOXL2 is implicated in tumor microenvironment remodeling and vascular stiffness. The compound's selectivity profile reduces the risk of confounding toxicology or pharmacokinetic results.

Mechanistic Studies of Extracellular Matrix (ECM) Remodeling

This compound is uniquely suited for investigating LOXL2-mediated crosslinking of collagen and elastin in the extracellular matrix. Its demonstrated potency (hLOXL2 IC50 = 126 nM) and well-characterized selectivity against LOX and other amine oxidases [1] enable precise modulation of ECM stiffness in cell culture and tissue explant models, facilitating studies on cell migration, invasion, and mechanotransduction signaling pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Chloropyridin-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.